

A Technical Guide to the Spectroscopic Analysis of Acetylated Pyridine Carboxylates

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2-acetylisonicotinate*

Cat. No.: *B157594*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for acetylated pyridine carboxylates, with a focus on 2-acetyl-3-pyridinecarboxylic acid. It includes a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a proposed synthetic workflow.

Introduction to Acetylated Pyridine Carboxylates

Acetylated pyridine carboxylates are a class of organic compounds that feature both an acetyl group and a carboxyl group (or its ester derivative) attached to a pyridine ring. These bifunctional molecules are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of their functional groups and the biological importance of the pyridine scaffold. Accurate spectroscopic characterization is crucial for the confirmation of their molecular structure and for quality control in their synthesis and application.

Spectroscopic Data of 2-Acetyl-3-pyridinecarboxylic Acid

2-Acetyl-3-pyridinecarboxylic acid (also known as 2-acetylnicotinic acid) serves as a representative example for this class of compounds. Its structure and key identifiers are provided below.

- IUPAC Name: 2-acetylpyridine-3-carboxylic acid[1]

- CAS Number: 89942-59-6[1]
- Molecular Formula: C₈H₇NO₃[1]
- Molecular Weight: 165.15 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: ¹³C NMR Spectroscopic Data for 2-Acetyl-3-pyridinecarboxylic acid and Related Compounds

Compound	Position	Chemical Shift (δ , ppm)
2-Acetyl-3-pyridinecarboxylic acid[1]	C2	152.0
C3		126.0
C4		139.0
C5		124.0
C6		154.0
C=O (acetyl)		200.0
CH ₃ (acetyl)		28.0
COOH		168.0
2-Acetylpyridine[2]	C2	153.6
C3		121.5
C4		136.8
C5		125.6
C6		149.1
C=O		200.3
CH ₃		25.9
2-Pyridinecarboxylic acid (Picolinic acid)[3]	C2	148.1
C3		124.3
C4		138.6
C5		127.8
C6		146.7
COOH		164.7

Note: The chemical shifts for 2-Acetyl-3-pyridinecarboxylic acid are estimated based on available spectral data and comparison with related compounds. The spectrum for 2-acetylpyridine was recorded in CDCl_3 , and for 2-pyridinecarboxylic acid in CDCl_3 .

Table 2: ^1H NMR Spectroscopic Data for Related Compounds

Compound	Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Acetylpyridine[4]	H3	7.79	d	7.8
	H4	7.85	t	7.8
	H5	7.42	t	6.5
	H6	8.68	d	4.7
	CH_3	2.72	s	-
2-Pyridinecarboxylic acid (Picolinic acid)[3]	H3	8.32	d	7.8
	H4	8.04	td	7.7, 1.6
	H5	7.76	m	-
	H6	8.83	d	4.7
	COOH	7.31	s	-

Note: The spectrum for 2-acetylpyridine was recorded in CDCl_3 , and for 2-pyridinecarboxylic acid in CDCl_3 .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic Infrared Absorption Bands for 2-Acetyl-3-pyridinecarboxylic Acid

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
O-H (Carboxylic acid)	Stretching	3300-2500 (broad)
C-H (Aromatic)	Stretching	3100-3000
C-H (Methyl)	Stretching	2970-2850
C=O (Ketone)	Stretching	~1700
C=O (Carboxylic acid)	Stretching	~1710
C=N, C=C (Pyridine ring)	Stretching	1600-1450
C-O (Carboxylic acid)	Stretching	1320-1210
O-H (Carboxylic acid)	Bending	1440-1395 and 950-910

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 2-acetyl-3-pyridinecarboxylic acid is expected to show a molecular ion peak (M^+) at m/z 165.

Table 4: Expected Mass Spectrometry Fragmentation for 2-Acetyl-3-pyridinecarboxylic Acid

m/z	Fragment Ion	Fragment Lost
165	$[C_8H_7NO_3]^+$	M^+
150	$[C_7H_4NO_3]^+$	$\bullet CH_3$
122	$[C_7H_4NO]^+$	$\bullet COOH$
105	$[C_6H_5N]^+$	$\bullet CH_3$ and CO_2
78	$[C_5H_4N]^+$	-

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Spectroscopy:
 - Spectrometer: 300 MHz or higher.
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-2 s.
- ^{13}C NMR Spectroscopy:
 - Spectrometer: 75 MHz or higher.
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, depending on the sample concentration.
 - Relaxation Delay: 2-5 s.

Infrared (IR) Spectroscopy


- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
- KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
- Data Acquisition: Record the spectrum typically from 4000 to 400 cm^{-1} .

Mass Spectrometry

- Technique: Electron Ionization (EI) Mass Spectrometry coupled with Gas Chromatography (GC-MS).
- Sample Introduction: Inject a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) into the GC.
- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Detection Range: m/z 40-500.

Synthetic Workflow

A plausible synthetic route to 2-acetyl-3-pyridinecarboxylic acid can be envisioned starting from commercially available 2,3-pyridinedicarboxylic anhydride. This proposed workflow is illustrated below.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of 2-acetyl-3-pyridinecarboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Acetyl-3-pyridinecarboxylic acid | C8H7NO3 | CID 10176278 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetylpyridine(1122-62-9) 13C NMR spectrum [chemicalbook.com]
- 3. 2-Picolinic acid(98-98-6) 1H NMR [m.chemicalbook.com]
- 4. 2-Acetylpyridine(1122-62-9) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Acetylated Pyridine Carboxylates]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157594#spectroscopic-data-for-acetylated-pyridine-carboxylates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com